TC AC 28

Description

Properties

IUPAC Name |

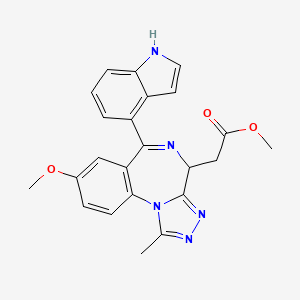

methyl 2-[6-(1H-indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-13-26-27-23-19(12-21(29)31-3)25-22(16-5-4-6-18-15(16)9-10-24-18)17-11-14(30-2)7-8-20(17)28(13)23/h4-11,19,24H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARZHTSXOQRRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)OC)C4=C5C=CNC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of TC AC 28

Audience: Researchers, scientists, and drug development professionals.

Core Principle: Epigenetic Modulation via BET Bromodomain Inhibition

TC AC 28 is a high-affinity ligand for the bromodomain and extra-terminal domain (BET) family of proteins, specifically showing selective binding to the second bromodomain (BD2) of BRD2.[1] Its mechanism of action is centered on the competitive inhibition of BET bromodomains, which are crucial epigenetic "readers." These proteins recognize and bind to acetylated lysine residues on histone tails, a key step in the transcriptional activation of genes.

By binding to the acetyl-lysine binding pocket of BET bromodomains, this compound displaces the BET proteins from chromatin. This prevents the recruitment of the transcriptional machinery, including RNA polymerase II and other transcription factors, to the promoter and enhancer regions of target genes. The ultimate result is the downregulation of the expression of key genes involved in cellular proliferation and oncogenesis.

Quantitative Data: Binding Affinity

The binding affinity of this compound for the bromodomains of BRD2 has been quantified, demonstrating a notable selectivity for the second bromodomain.

| Target Domain | Dissociation Constant (Kd) |

| BRD2(1) | 800 nM |

| BRD2(2) | 40 nM |

| Table 1: Dissociation constants (Kd) of this compound for the first and second bromodomains of the BRD2 protein. Data sourced from MedchemExpress and Tocris Bioscience.[1] |

This 20-fold selectivity for BRD2(2) over BRD2(1) is a key characteristic of this compound's biochemical profile.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound at the molecular level. Under normal conditions, BET proteins like BRD2 bind to acetylated histones, recruiting transcriptional machinery to drive gene expression. This compound competitively inhibits this interaction.

Caption: Mechanism of BET inhibition by this compound.

Experimental Protocols

A key experiment to determine the binding affinity (Kd) of a compound like this compound is Isothermal Titration Calorimetry (ITC).

Protocol: Isothermal Titration Calorimetry (ITC)

-

Protein Preparation: Express and purify the recombinant bromodomain constructs (e.g., BRD2(1) and BRD2(2)) using standard chromatography techniques (e.g., Ni-NTA, size-exclusion). Dialyze the purified protein into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Compound Preparation: Dissolve this compound in a compatible solvent (e.g., DMSO) and then dilute into the identical ITC buffer used for the protein to a final concentration of approximately 10-20 times the expected Kd.

-

ITC Instrument Setup: Set the calorimeter to the desired experimental temperature (e.g., 25°C). Load the protein solution into the sample cell (at a concentration of ~10-20 µM) and the this compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections (e.g., 2-4 µL) of the this compound solution into the protein-containing sample cell. Allow the system to reach equilibrium after each injection.

-

Data Acquisition: The instrument measures the heat released or absorbed during the binding event after each injection. This generates a titration curve of heat change versus the molar ratio of ligand to protein.

-

Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the manufacturer's analysis software (e.g., MicroCal Origin). This analysis will yield the thermodynamic parameters of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the binding affinity of this compound using Isothermal Titration Calorimetry.

Caption: Workflow for Isothermal Titration Calorimetry.

References

The Role of TC AC 28 in Epigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are pivotal in cellular differentiation, development, and disease. Among the key players in the epigenetic landscape are bromodomain and extra-terminal domain (BET) proteins, which act as "readers" of acetylated histone marks, recruiting transcriptional machinery to specific genomic loci. TC AC 28 is a potent and selective small molecule inhibitor of BET proteins, demonstrating a nuanced role in the epigenetic regulation of gene expression. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in research and drug development.

Core Concepts: BET Proteins and Epigenetic Regulation

BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is a critical step in the recruitment of transcriptional regulators, including transcription factors and the positive transcription elongation factor b (p-TEFb), to chromatin, thereby facilitating gene expression.

This compound: A Selective BET Bromodomain Inhibitor

This compound is a high-affinity ligand for BET bromodomains, exhibiting notable selectivity for the second bromodomain (BD2) of BRD2.[2][3][4] This selectivity is significant as the two bromodomains of BET proteins are thought to have distinct, non-redundant functions.[1][5][6] While BD1 is implicated in the regulation of steady-state gene expression, BD2 appears to play a more prominent role in the induction of gene expression in response to inflammatory stimuli.[5]

Quantitative Data

The binding affinity of this compound for the bromodomains of BRD2 has been quantitatively determined, highlighting its potency and selectivity.

| Target | Dissociation Constant (Kd) |

| Brd2(1) | 800 nM[2][3][4] |

| Brd2(2) | 40 nM[2][3][4] |

Mechanism of Action and Signaling Pathways

By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, this compound displaces these proteins from chromatin. This prevents the recruitment of the transcriptional machinery necessary for the expression of target genes. While specific signaling pathways directly modulated by this compound have not been extensively elucidated, the known functions of its primary target, BRD2, and the broader class of BET inhibitors provide significant insights.

BRD2 is known to play a role in cell cycle progression by associating with transcription factors like E2F1 and recruiting RNA polymerase II to the promoters of cell cycle-regulated genes.[7][8][9][10] Furthermore, BET proteins, including BRD2, are implicated in the regulation of inflammatory responses through the NF-κB signaling pathway.[11][12] Inhibition of BET proteins has been shown to suppress the expression of NF-κB target genes.

Below is a diagram illustrating the putative mechanism of action of this compound in the context of NF-κB signaling.

Caption: Putative mechanism of this compound in inhibiting NF-κB-mediated gene transcription.

Experimental Protocols

Investigating the role of this compound in epigenetics involves a variety of cellular and molecular biology techniques. Below are detailed methodologies for key experiments.

Cellular Proliferation Assay (e.g., MTS/MTT Assay)

Objective: To determine the effect of this compound on the proliferation of a specific cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To quantify the effect of this compound on the expression of specific target genes.

Methodology:

-

Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a defined period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound treatment alters the association of BRD2 with specific genomic regions.

Methodology:

-

Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD2 overnight. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the epigenetic effects of this compound.

References

- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1809296-92-1 | TCAC28 | Tocris Bioscience [tocris.com]

- 3. Brd2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. The C-terminal domain of Brd2 is important for chromatin interaction and regulation of transcription and alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRD2 bromodomain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Gene - BRD2 [maayanlab.cloud]

- 11. BRD2 promotes inflammation and lipid accumulation through the NF-κB pathway in alcoholic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Protein Binding Affinity of TC AC 28

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity of the chemical probe TC AC 28 for its target proteins. It includes detailed quantitative binding data, step-by-step experimental protocols for affinity determination, and visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a potent and selective inhibitor of the Bromo and Extra-Terminal (BET) domain family of proteins, which are critical epigenetic readers involved in the regulation of gene transcription. Specifically, this compound exhibits high affinity for the bromodomains of Brd2 and Brd4. This document details the binding characteristics of this compound, providing researchers with the necessary information to utilize this chemical probe effectively in their studies of BET protein function and for drug development purposes.

Target Proteins and Binding Affinity

The primary targets of this compound are the two tandem bromodomains (BD1 and BD2) of the BET family members Brd2 and Brd4. This compound displays notable selectivity for the second bromodomain (BD2) over the first (BD1).

Quantitative Binding Affinity Data

The binding affinity of this compound for the first and second bromodomains of Brd2 and Brd4 has been determined by Isothermal Titration Calorimetry (ITC). The dissociation constants (Kd) are summarized in the table below.

| Target Protein | Dissociation Constant (Kd) in nM | Fold Selectivity (BD1/BD2) |

| Brd2(1) | 800 | ~20-fold for BD2 |

| Brd2(2) | 40 | |

| Brd4(1) | Data not available | Data not available |

| Brd4(2) | Data not available |

Table 1: Binding affinities of this compound for human BET bromodomains as determined by ITC.[1][2][3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity of compounds like this compound to BET bromodomains.

Protein Expression and Purification of BET Bromodomains

A reliable source of pure, active protein is essential for accurate binding affinity measurements.

Objective: To express and purify recombinant human BET bromodomains (Brd2(1), Brd2(2), Brd4(1), and Brd4(2)) for use in biophysical assays.

Methodology:

-

Cloning: The human cDNA sequences encoding the individual bromodomains (e.g., Brd2 BD1: residues 72-194; Brd2 BD2: residues 348-466) are cloned into a bacterial expression vector, such as pGEX-6P-1 or pET-SUMO, containing an N-terminal affinity tag (e.g., GST or His6-SUMO).

-

Expression: The expression vectors are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C).

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 5% glycerol, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation.

-

For His-tagged proteins, the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

For GST-tagged proteins, the supernatant is loaded onto a glutathione-sepharose column. The column is washed, and the protein is eluted with a buffer containing reduced glutathione (e.g., 10-20 mM).

-

-

Tag Cleavage: If required, the affinity tag is cleaved by incubation with a specific protease (e.g., PreScission Protease for GST tags or SUMO protease for SUMO tags) during dialysis against a suitable buffer.

-

Size-Exclusion Chromatography: The protein solution is further purified by size-exclusion chromatography (e.g., using a Superdex 75 or Superdex 200 column) to remove aggregates and any remaining impurities. The protein is eluted in the final buffer used for biophysical assays.

-

Quality Control: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm using the calculated extinction coefficient.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Objective: To quantitatively determine the binding affinity of this compound for a specific BET bromodomain.

Methodology:

-

Sample Preparation:

-

The purified BET bromodomain is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

This compound is dissolved in 100% DMSO to create a high-concentration stock solution. This stock is then diluted into the same ITC buffer used for the protein. The final DMSO concentration in the ligand solution should be matched in the protein solution to minimize heats of dilution (typically ≤ 5%).

-

Both protein and ligand solutions are degassed immediately before the experiment to prevent the formation of air bubbles.

-

-

ITC Experiment:

-

The sample cell of the ITC instrument (e.g., a MicroCal ITC200) is loaded with the BET bromodomain solution at a concentration of 10-50 µM.

-

The injection syringe is filled with the this compound solution at a concentration 10-15 times that of the protein in the cell (e.g., 100-500 µM).

-

The experiment is performed at a constant temperature, typically 25°C.

-

A series of small injections (e.g., 1-2 µL) of the ligand solution are made into the sample cell. The heat change associated with each injection is measured.

-

A control experiment, titrating the ligand into the buffer alone, is performed to determine the heat of dilution.

-

-

Data Analysis:

-

The raw ITC data (a plot of heat change per injection versus time) is integrated to obtain the heat change for each injection.

-

The heat of dilution from the control experiment is subtracted from the experimental data.

-

The resulting data is plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin) to determine the thermodynamic parameters: Kd, ΔH, and n.

-

Signaling Pathways and Experimental Workflows

BET Bromodomain Signaling Pathway

BET proteins, including Brd2 and Brd4, are key regulators of gene transcription. They act as "readers" of the histone code by binding to acetylated lysine residues on histone tails through their bromodomains. This binding event recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

The general mechanism of action is as follows:

-

Histone acetyltransferases (HATs) acetylate lysine residues on histone tails, creating a binding site for BET proteins.

-

The bromodomains of Brd2 and Brd4 recognize and bind to these acetylated lysines.

-

Upon binding to chromatin, BET proteins recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.

-

P-TEFb, which consists of CDK9 and Cyclin T1, phosphorylates the C-terminal domain of RNA Polymerase II.

-

This phosphorylation event stimulates the release of paused RNA Polymerase II, leading to productive transcriptional elongation and gene expression.

This compound, by competitively binding to the bromodomains of Brd2 and Brd4, prevents their interaction with acetylated histones, thereby inhibiting the recruitment of the transcriptional machinery and suppressing the expression of target genes.

Caption: BET Bromodomain Signaling Pathway in Transcriptional Activation.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

The workflow for determining binding affinity using ITC involves several key steps from sample preparation to data analysis.

References

- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 3. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]

- 4. Distinct Roles of Brd2 and Brd4 in Potentiating the Transcriptional Program for Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of CD28 Signaling on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient activation of T-cells, a cornerstone of the adaptive immune response, requires two distinct signals. The first is initiated by the T-cell receptor (TCR) recognizing a specific antigen. However, this signal alone is insufficient for full activation and can lead to a state of unresponsiveness known as anergy. A critical second, co-stimulatory signal is required, primarily delivered through the T-cell surface molecule CD28.[1][2][3] The engagement of CD28 by its ligands, B7-1 (CD80) and B7-2 (CD86), on antigen-presenting cells (APCs) triggers a cascade of intracellular signaling events that synergize with TCR signaling to promote T-cell proliferation, survival, and cytokine production.[2][4] This technical guide provides a comprehensive overview of the molecular mechanisms by which CD28 signaling influences gene transcription, a fundamental aspect of its co-stimulatory function.

The CD28 Signaling Pathway

Upon ligand binding, CD28 initiates a complex signaling network that integrates with the TCR signaling pathway. A key event is the phosphorylation of tyrosine residues within the CD28 intracellular domain, creating docking sites for various signaling proteins.[2] This leads to the activation of multiple downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K)-Akt pathway and pathways leading to the activation of transcription factors such as Nuclear Factor-κB (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[2][4]

The PI3K-Akt pathway is crucial for T-cell survival through the upregulation of anti-apoptotic proteins like Bcl-xL.[4] Furthermore, CD28 signaling is instrumental in the recruitment and activation of Protein Kinase C theta (PKCθ) to the immunological synapse, a key event for the activation of NF-κB.[4] The coordinated action of these signaling cascades ultimately converges in the nucleus to regulate the expression of a wide array of genes essential for T-cell effector functions.

Caption: CD28 co-stimulatory signaling pathway leading to gene transcription.

Effects of CD28 on Gene Transcription

CD28 signaling significantly amplifies the transcriptional response initiated by the TCR. A primary mechanism is the stabilization of messenger RNA (mRNA) for various cytokines, leading to a sustained and robust production of these key signaling molecules. Furthermore, CD28 signaling directly enhances the transcription of several lymphokine genes.[1][4]

Key Target Genes

The transcriptional regulation by CD28 has been extensively studied for a number of cytokine genes that are critical for T-cell function and the overall immune response.

| Target Gene | Effect of CD28 Signaling | Key Transcription Factors Involved | Reference |

| Interleukin-2 (IL-2) | Increased gene expression, crucial for T-cell proliferation. | NF-κB, AP-1, NFAT | [1][2] |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Three- to six-fold increase in promoter activity. | CD28-induced nuclear complex | [1] |

| Interleukin-3 (IL-3) | Three- to six-fold increase in promoter activity. | CD28-induced nuclear complex | [1] |

| Interferon-gamma (IFN-γ) | Increased promoter activity. | CD28-induced nuclear complex | [1] |

| Bcl-xL | Upregulation, promoting T-cell survival. | NF-κB | [4] |

Studies have identified specific CD28 response elements within the promoters of genes like IL-2, IL-3, and GM-CSF.[1] These elements bind a CD28-induced nuclear complex, which contains polypeptides of approximately 35, 36, and 44 kDa.[1] Mutation of these response elements abrogates the CD28-mediated enhancement of promoter activity, demonstrating their critical role in this regulatory process.[1]

Experimental Protocols

The investigation of CD28's effects on gene transcription employs a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

RNA Sequencing (RNA-seq) for Global Gene Expression Analysis

This protocol outlines the steps to identify genes that are differentially expressed upon CD28 co-stimulation.

References

- 1. Regulation of T-cell lymphokine gene transcription by the accessory molecule CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Reactome | Regulation of T cell activation by CD28 family [reactome.org]

- 4. Two pathways of costimulation through CD28 - PMC [pmc.ncbi.nlm.nih.gov]

TC AC 28: A Technical Guide to a Selective BET Bromodomain Probe for Chromatin Remodeling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC AC 28 is a potent and selective chemical probe targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides an in-depth technical guide on the utilization of this compound as a tool for studying chromatin remodeling. It includes a summary of its binding affinities, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the broader context of chromatin regulation. This guide is intended to equip researchers with the necessary information to effectively employ this compound in their investigations into the role of BET bromodomains in health and disease.

Introduction to this compound and Chromatin Remodeling

Chromatin, the complex of DNA and proteins within the nucleus, is dynamically regulated to control gene expression. A key mechanism in this regulation is the post-translational modification of histone proteins, particularly the acetylation of lysine residues. These acetylated lysines are recognized by specific protein modules called bromodomains. The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical "readers" of these epigenetic marks.[1] Through their tandem bromodomains (BD1 and BD2), BET proteins bind to acetylated histones and recruit transcriptional machinery to specific genomic loci, thereby activating gene expression.[2][3] Dysregulation of BET protein function is implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.[2]

This compound is a high-affinity ligand for BET bromodomains that functions by mimicking the acetylated lysine residues on histone tails.[2] By competitively binding to the bromodomain pocket, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription.[2] A notable feature of this compound is its selectivity for the second bromodomain (BD2) over the first (BD1) of BET proteins, providing a valuable tool to dissect the distinct functions of these two domains.

Quantitative Data: Binding Affinities of this compound

The binding affinity of this compound for the individual bromodomains of BRD2 has been quantified, demonstrating its marked selectivity for BD2.

| Target Protein | Dissociation Constant (Kd) |

| BRD2 (BD1) | 800 nM |

| BRD2 (BD2) | 40 nM |

Mechanism of Action: Signaling Pathway

This compound exerts its effects by disrupting the interaction between BET proteins and acetylated chromatin. This leads to a cascade of events culminating in the repression of specific gene transcription programs.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with BET bromodomains and its cellular effects.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[4][5][6]

Materials:

-

Purified recombinant BET bromodomain (e.g., BRD2-BD1, BRD2-BD2)

-

This compound

-

ITC instrument (e.g., Malvern MicroCal)

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

DMSO

Protocol:

-

Sample Preparation:

-

Dialyze the purified BET bromodomain extensively against the ITC buffer.

-

Prepare a stock solution of this compound in 100% DMSO.

-

Dilute the protein and this compound into the final ITC buffer. The final DMSO concentration must be identical in both the protein and ligand solutions to minimize heats of dilution.[5]

-

Typical concentrations: 5-50 µM protein in the cell and 50-500 µM this compound in the syringe.[5]

-

Degas both solutions immediately before the experiment.[5]

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of injections (e.g., 19 injections of 2 µL) with a spacing of 150 seconds between injections.

-

A control experiment titrating this compound into buffer alone should be performed to subtract the heat of dilution.[4]

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

NanoBRET™ Assay for Cellular Target Engagement

The NanoBRET™ assay is a proximity-based assay that measures protein-protein interactions in living cells.[7][8] It can be used to determine the engagement of this compound with a BET protein in a cellular context.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4) and HaloTag®-Histone fusion protein (e.g., Histone H3.3-HaloTag®)

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

This compound

-

Plate reader capable of measuring luminescence and filtered fluorescence

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NanoLuc®-BET and HaloTag®-Histone expression vectors.

-

-

Cell Plating and Ligand Addition:

-

24 hours post-transfection, replate the cells into a 96-well plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the experimental wells.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound and incubate for a defined period (e.g., 2 hours).

-

-

Substrate Addition and Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using the plate reader.

-

-

Data Analysis:

-

Calculate the corrected NanoBRET™ ratio.

-

Plot the corrected NanoBRET™ ratio against the concentration of this compound to determine the IC50 value.

-

Chromatin Immunoprecipitation (ChIP) for Histone Mark Analysis

ChIP is used to determine the occupancy of specific proteins or histone modifications at defined genomic regions.[9][10] This protocol can be adapted to investigate the displacement of BET proteins from chromatin upon treatment with this compound.

Materials:

-

Cells of interest (e.g., a cancer cell line)

-

This compound

-

Formaldehyde

-

Glycine

-

Cell lysis buffer

-

Sonication equipment

-

Antibody against a BET protein (e.g., anti-BRD4) or a specific histone mark (e.g., anti-H3K27ac)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

qPCR reagents

Protocol:

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound or vehicle control.

-

Cross-link proteins to DNA with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells to release the nuclei.

-

Isolate the chromatin and shear it to an average size of 200-500 bp by sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with the specific antibody overnight.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating.

-

Digest the proteins with Proteinase K.

-

Purify the DNA.

-

-

Analysis:

-

Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters (e.g., MYC promoter).

-

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the expression levels of specific genes.[11][12] This can be used to assess the downstream effects of this compound on the transcription of BET target genes.

Materials:

-

Cells of interest

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR instrument

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (e.g., MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound or vehicle control for a desired time.

-

Harvest the cells and extract total RNA.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

-

qPCR:

-

Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene.

-

Calculate the fold change in gene expression using the ΔΔCt method.[11]

-

Conclusion

This compound is a valuable chemical probe for elucidating the specific roles of the second bromodomain of BET proteins in chromatin remodeling and gene regulation. Its high affinity and selectivity, combined with the experimental protocols outlined in this guide, provide researchers with a robust toolkit to investigate the therapeutic potential of targeting BET bromodomains in various diseases. The provided data and methodologies are intended to serve as a foundation for further exploration and discovery in the dynamic field of epigenetics.

References

- 1. researchgate.net [researchgate.net]

- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 7. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [worldwide.promega.com]

- 8. promega.com [promega.com]

- 9. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "TC AC 28": Initial Investigations Yield No Direct Biological or Chemical Entity

A comprehensive search for "TC AC 28" has not identified a specific drug, chemical compound, or biological molecule corresponding to this identifier within publicly available scientific and technical literature. The initial investigation suggests that "this compound" may be an internal project code, a novel compound with limited public disclosure, or a potential misnomer for a different entity.

Initial database and search engine queries for "this compound" did not retrieve any relevant results pertaining to pharmaceutical development, preclinical research, or clinical trials. The search results were predominantly associated with aviation regulations, specifically pointing to documents from Transport Canada (Advisory Circular No. 700-028) and the U.S. Federal Aviation Administration (Advisory Circular AC 25-28). Further unrelated search results included topics such as the PRISMA 2020 guidelines for systematic reviews, materials science research on lanthanum nickelates, and general information on unrelated subjects.

This lack of specific findings prevents the creation of the requested in-depth technical guide. Without foundational information on the nature of "this compound," it is not possible to provide data on its discovery, mechanism of action, experimental protocols, or associated signaling pathways.

To proceed with the user's request, clarification on the identity of "this compound" is essential. Further details that could aid in a more targeted search include:

-

Full chemical name or IUPAC nomenclature.

-

Alternative names, synonyms, or internal codes.

-

The therapeutic area or biological target of interest.

-

Any associated research institution, company, or publication.

Upon receiving more specific information, a thorough and accurate technical guide that meets the user's detailed requirements for data presentation, experimental protocols, and visualizations can be compiled.

In-Depth Technical Guide to TC AC 28: A High-Affinity BET Bromodomain Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC AC 28 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Structurally identified as 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetic acid methyl ester, this compound demonstrates high affinity for BET bromodomains, playing a crucial role in epigenetic regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound, designed to support researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound belongs to the triazolo-benzodiazepine class of compounds. Its detailed chemical and physical properties are summarized in the table below, providing essential information for experimental design and handling.

| Property | Value | Reference |

| Chemical Name | 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetic acid methyl ester | [1][4] |

| Molecular Formula | C₂₃H₂₁N₅O₃ | [1] |

| Molecular Weight | 415.44 g/mol | [1] |

| CAS Number | 1809296-92-1 | [5] |

| Purity | ≥98% (HPLC) | [1] |

Mechanism of Action: Targeting the BET Bromodomain Signaling Pathway

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers. They recognize and bind to acetylated lysine residues on histone tails and other proteins through their tandem bromodomains (BD1 and BD2). This interaction is a critical step in the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers. The recruitment of this machinery initiates and elongates transcription of target genes, many of which are implicated in cancer and inflammation, such as the proto-oncogene c-MYC.[6][7]

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. By occupying this pocket, this compound prevents the interaction between BET proteins and acetylated histones. This disruption displaces BET proteins from chromatin, leading to the downregulation of target gene expression. This mechanism underlies the potential therapeutic applications of this compound in diseases characterized by aberrant BET protein activity.

Below is a diagram illustrating the BET bromodomain signaling pathway and the inhibitory action of this compound.

Figure 1: BET Bromodomain Signaling Pathway and Inhibition by this compound.

Quantitative Data

The binding affinity of this compound for the bromodomains of BRD2 has been determined, highlighting its potency and selectivity. The dissociation constants (Kd) are presented in the table below.

| Target | Binding Affinity (Kd) | Reference |

| BRD2(1) | 800 nM | [1][5] |

| BRD2(2) | 40 nM | [1][5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are generalized protocols for assays commonly used to characterize BET bromodomain inhibitors like this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, such as Kd, stoichiometry (n), and enthalpy (ΔH).

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (BET bromodomain).

Generalized Protocol:

-

Sample Preparation:

-

Prepare a solution of the purified BET bromodomain protein (e.g., 20-50 µM) in a suitable, low-ionization enthalpy buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a solution of this compound (e.g., 200-500 µM) in the identical buffer. Ensure the final concentration of any solvent (e.g., DMSO) is matched between the protein and ligand solutions.

-

Degas both solutions to prevent the formation of air bubbles.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

-

Figure 2: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput assay for measuring binding interactions in a homogenous format.

Principle: The assay measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In the context of BET inhibitors, a competitive binding format is often used.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.5).

-

Use a biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) and a GST-tagged BET bromodomain.

-

Use a lanthanide-labeled streptavidin (donor) and a fluorescently-labeled anti-GST antibody (acceptor).

-

-

Assay Procedure:

-

Add the GST-tagged BET bromodomain, biotinylated histone peptide, and varying concentrations of this compound to the wells of a microplate.

-

Incubate to allow for binding to reach equilibrium.

-

Add the lanthanide-labeled streptavidin and the fluorescently-labeled anti-GST antibody.

-

Incubate to allow for the detection reagents to bind.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the ratio of acceptor to donor emission.

-

Plot the TR-FRET ratio against the concentration of this compound to determine the IC50 value.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest. In the context of BET inhibitors, it can be used to assess the displacement of BET proteins from chromatin.

Principle: Cells are treated with an inhibitor, and then DNA-protein complexes are cross-linked. The protein of interest (a BET protein) is immunoprecipitated, and the associated DNA is sequenced to identify its genomic location.

Generalized Protocol:

-

Cell Treatment and Cross-linking:

-

Culture cells to the desired confluency and treat with either this compound or a vehicle control for a specified time.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate the nuclei.

-

Sonciate the nuclear lysate to shear the chromatin into fragments of a desired size range (e.g., 200-500 bp).

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the BET protein of interest (e.g., anti-BRD4).

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

DNA Purification and Sequencing:

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Purify the DNA.

-

Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify regions of enrichment (peaks) to determine the binding sites of the BET protein.

-

Compare the peak profiles between this compound-treated and control samples to assess the displacement of the BET protein.

-

Figure 3: Chromatin Immunoprecipitation sequencing (ChIP-seq) Experimental Workflow.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of BET bromodomains. Its high affinity and selectivity for the second bromodomain of BRD2 make it a useful tool for dissecting the specific functions of individual bromodomains. This technical guide provides a foundational understanding of this compound's chemical properties, mechanism of action, and relevant experimental methodologies to facilitate further research and drug development efforts targeting the BET family of proteins.

References

- 1. This compound | CAS 1809296-92-1 | TCAC28 | Tocris Bioscience [tocris.com]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gram-Scale Laboratory Synthesis of this compound, a High-Affinity BET Bromodomain Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bromodomain and Extra-Terminal Family Proteins BRD2, BRD3, and BRD4 Contribute to H19-Dependent Transcriptional Regulation of Cell Adhesion Molecules, Modulating Metastatic Dissemination Program in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MYC: a multipurpose oncogene with prognostic and therapeutic implications in blood malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Affinity of TC AC 28 for BRD2 Bromodomains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the small molecule inhibitor TC AC 28 for the bromodomains of Bromodomain-containing protein 2 (BRD2). The document details quantitative binding data, comprehensive experimental protocols for assessing selectivity and cellular engagement, and visualizes the key signaling pathways influenced by BRD2, offering a valuable resource for researchers in epigenetics and drug discovery.

Executive Summary

This compound is a high-affinity ligand for the Bromodomain and Extra-Terminal (BET) family of proteins, exhibiting notable selectivity for the second bromodomain (BD2) of BRD2 over its first bromodomain (BD1). This preferential binding provides a valuable tool for dissecting the specific functions of BRD2 BD2 in transcriptional regulation and disease. This guide summarizes the known selectivity profile, provides detailed methodologies to study such interactions, and explores the downstream signaling consequences of BRD2 inhibition.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound for the individual bromodomains of BRD2 has been quantified, revealing a clear preference for the second bromodomain. The dissociation constants (Kd) highlight a 20-fold higher affinity for BRD2(2) compared to BRD2(1).[1][2]

| Target Bromodomain | Dissociation Constant (Kd) |

| BRD2(1) | 800 nM |

| BRD2(2) | 40 nM |

Experimental Protocols

To facilitate further research and validation, this section provides detailed protocols for key experiments used to characterize the binding affinity and cellular effects of bromodomain inhibitors like this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to BRD2 bromodomains.

Materials:

-

Purified recombinant BRD2(1) and BRD2(2) protein (≥95% purity)

-

This compound compound

-

ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

DMSO (for compound stock solution)

Procedure:

-

Sample Preparation:

-

Dialyze the purified BRD2 bromodomain proteins against the ITC buffer overnight at 4°C to ensure buffer matching.

-

Prepare a stock solution of this compound in 100% DMSO.

-

Dilute the this compound stock solution in the final dialysis buffer to the desired concentration (typically 10-20 fold higher than the protein concentration). The final DMSO concentration should be matched in the protein solution to avoid buffer mismatch artifacts.

-

Degas both the protein and ligand solutions for 10-15 minutes prior to the experiment.

-

-

ITC Experiment Setup:

-

Set the experimental temperature to 25°C.

-

Load the BRD2 bromodomain solution (e.g., 20-50 µM) into the sample cell.

-

Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

-

Set the stirring speed to 750 rpm.

-

-

Titration:

-

Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL with a spacing of 150 seconds between injections.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, and ΔH.

-

NanoBRET™ Target Engagement Assay for Intracellular Affinity

The NanoBRET™ assay is a proximity-based method that measures the engagement of a test compound with a target protein in live cells.

Objective: To determine the intracellular affinity of this compound for BRD2.

Materials:

-

HEK293 cells

-

Expression vectors for BRD2-NanoLuc® fusion protein

-

NanoBRET™ Tracer

-

This compound compound

-

Opti-MEM® I Reduced Serum Medium

-

Nano-Glo® Live Cell Reagent

-

Luminometer

Procedure:

-

Cell Transfection:

-

Transfect HEK293 cells with the BRD2-NanoLuc® fusion vector.

-

Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Add the diluted this compound to the cells.

-

Add the NanoBRET™ Tracer at a fixed concentration (predetermined from a tracer titration experiment).

-

-

Incubation:

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

-

Luminescence Reading:

-

Add the Nano-Glo® Live Cell Reagent to all wells.

-

Read the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot for Downstream Signaling (p-ERK)

Objective: To assess the effect of this compound on the phosphorylation of ERK, a downstream component of the Ras/ERK pathway.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known BRD2 dependency)

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-ERK to total-ERK for each treatment condition.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study of this compound and BRD2.

Isothermal Titration Calorimetry (ITC) Workflow

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

NanoBRET™ Target Engagement Workflow

Caption: Workflow for measuring intracellular target engagement using the NanoBRET™ assay.

BRD2 in the Wnt/β-catenin Signaling Pathway

BRD2 has been implicated in the regulation of the Wnt/β-catenin signaling pathway, a critical pathway in development and disease. BRD2 can influence the transcription of Wnt target genes, including the key oncogene c-Myc.

Caption: BRD2's role in the Wnt/β-catenin signaling pathway, leading to c-Myc expression.

BRD2 in the Ras/ERK Signaling Pathway

The Ras/ERK pathway is another fundamental signaling cascade that can be influenced by BRD2. BRD2 can impact the expression of genes downstream of this pathway, which are crucial for cell proliferation and survival.

Caption: BRD2's potential influence on the Ras/ERK signaling pathway and downstream gene expression.

Conclusion

This compound demonstrates significant selectivity for the second bromodomain of BRD2, making it a valuable chemical probe to investigate the specific biological roles of this domain. The provided experimental protocols offer a robust framework for researchers to further characterize the binding and cellular effects of this compound and other bromodomain inhibitors. Understanding the interplay between BRD2 and key signaling pathways such as Wnt/β-catenin and Ras/ERK is crucial for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting the BET family of proteins. Further studies to establish a comprehensive selectivity profile of this compound across the entire bromodomain family and to quantify its impact on various signaling pathways will be instrumental in advancing its utility as a research tool and potential therapeutic lead.

References

- 1. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACA-28, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of CCDC28B

Disclaimer: Initial searches for "TC AC 28" did not yield a recognized biological entity. The following guide is based on the strong assumption that the intended topic is Coiled-Coil Domain Containing 28B (CCDC28B) , a protein with well-documented biological functions relevant to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological functions of CCDC28B, a protein implicated in several critical cellular processes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Functions and Biological Significance

Coiled-Coil Domain Containing 28B (CCDC28B) is a protein that plays a crucial role in ciliogenesis, the formation of cilia, which are microtubule-based organelles essential for various cellular signaling pathways.[1][2][3] CCDC28B localizes to centrosomes and basal bodies, structures that are fundamental to cilia formation.[2] Its function is highly conserved in ciliated metazoans.[3]

Dysfunction of CCDC28B has been associated with human diseases, including Bardet-Biedl Syndrome (BBS), a ciliopathy characterized by a wide range of symptoms.[2][3] More recently, a variant of CCDC28B has been linked to Common Variable Immunodeficiency (CVID), highlighting its role in the immune system.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on CCDC28B, providing insights into its functional impact.

Table 1: Effect of CCDC28B Depletion on Cilia Length

| Cell/Organism Type | Condition | Cilia Length (µm, mean ± SD) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Wild-type | 2.33 ± 0.70 | [5] |

| Mouse Embryonic Fibroblasts (MEFs) | Ccdc28b mutant | 2.31 ± 0.78 | [5] |

Table 2: Impact of CCDC28B on mTORC2 Signaling

| Cell/Organism Type | Condition | Phospho-Akt S473 Levels (relative to control) | Reference |

| NIH3T3 cells | CCDC28B depletion | Reduced | [6][7] |

| Zebrafish embryos | CCDC28B depletion | Reduced | [6][7] |

| Cells | CCDC28B overexpression | Increased | [6][7] |

| Zebrafish embryos | CCDC28B overexpression | Increased | [6] |

Table 3: CCDC28B Expression Profile

| Tissue/Cell Type | Expression Level | Data Source |

| Testis | High | The Human Protein Atlas[8] |

| Skeletal muscle | High | The Human Protein Atlas[8] |

| Heart muscle | High | The Human Protein Atlas[8] |

| Adipose tissue | Moderate | The Human Protein Atlas[8] |

| Jurkat T-cells | Comparable to ciliated fibroblasts | [4] |

| Primary T-cells | Comparable to ciliated fibroblasts | [4] |

Key Signaling Pathways Involving CCDC28B

CCDC28B is a key player in at least two significant signaling pathways: the mTORC2 pathway, which is crucial for cell growth and survival, and the immune synapse assembly pathway, which is fundamental for T-cell activation.

CCDC28B and the mTORC2 Signaling Pathway

CCDC28B is a positive regulator of the mTOR Complex 2 (mTORC2), a protein complex that plays a central role in cell proliferation, survival, and metabolism.[1][6][7] CCDC28B interacts with SIN1 (also known as MAPKAP1), a core component of mTORC2.[1][6] This interaction is important for the assembly, stability, and activity of the mTORC2 complex.[1][6] Depletion of CCDC28B leads to a reduction in the phosphorylation of Akt at serine 473, a downstream target of mTORC2, indicating decreased mTORC2 activity.[6][7] Interestingly, CCDC28B's role in regulating cilia length appears to be at least partially independent of the mTORC2 complex itself, although it is dependent on its interaction with SIN1.[1][6]

CCDC28B in Immune Synapse Assembly

In non-ciliated T-cells, CCDC28B participates in the assembly of the immune synapse (IS), a specialized structure formed at the interface between a T-cell and an antigen-presenting cell (APC).[4] CCDC28B is required for the polarized recycling of the T-cell antigen receptor (TCR) to the IS.[4] This process involves the recruitment of the actin regulator WASH and its adapter FAM21 to endosomes, which promotes actin polymerization necessary for TCR recycling.[4] A pathogenic variant of CCDC28B (R25W) fails to interact with FAM21, leading to impaired TCR recycling and defective IS assembly, which has been associated with CVID.[4]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to study CCDC28B, based on methodologies described in the cited literature.

Immunofluorescence Staining for CCDC28B Localization and Cilia Visualization

This protocol is designed to visualize the subcellular localization of CCDC28B and the structure of cilia in cultured cells.

-

Cell Culture: Grow cells on glass coverslips in a sterile culture dish to the desired confluency.

-

Fixation:

-

Wash the cells briefly with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.

-

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation:

-

Dilute the primary antibodies against CCDC28B and a ciliary marker (e.g., acetylated α-tubulin for the axoneme and γ-tubulin for the basal body) in the blocking buffer.

-

Incubate the cells with the primary antibodies overnight at 4°C.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation:

-

Dilute fluorophore-conjugated secondary antibodies (with high-contrast colors) in the blocking buffer.

-

Incubate the cells with the secondary antibodies for 1 hour at room temperature in the dark.

-

-

Counterstaining: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Visualize the cells using a confocal or fluorescence microscope.

-

Co-Immunoprecipitation (Co-IP) to Study CCDC28B Protein Interactions

This protocol is used to determine if CCDC28B physically interacts with other proteins within the cell.

-

Cell Lysis:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant.

-

-

Pre-clearing: (Optional) Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against CCDC28B or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes to elute the proteins from the beads.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against the potential interacting proteins (e.g., SIN1, FAM21).

-

Detect the proteins using appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.

-

CRISPR/Cas9-Mediated Knockout of Ccdc28b

This protocol provides a general workflow for generating a Ccdc28b knockout cell line to study its loss-of-function phenotypes.

-

Guide RNA (gRNA) Design and Cloning:

-

Design two or more gRNAs targeting an early exon of the Ccdc28b gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.

-

Clone the gRNAs into a suitable Cas9 expression vector.

-

-

Transfection:

-

Transfect the Cas9-gRNA construct into the target cells using a high-efficiency transfection reagent or electroporation.

-

-

Single-Cell Cloning:

-

After 48-72 hours, harvest the transfected cells.

-

Perform single-cell sorting by fluorescence-activated cell sorting (FACS) into 96-well plates, or use limiting dilution to isolate single cells.

-

-

Clonal Expansion and Screening:

-

Expand the single-cell clones into larger populations.

-

Screen for Ccdc28b knockout by extracting genomic DNA and performing PCR followed by Sanger sequencing to identify insertions or deletions (indels) at the target site.

-

-

Validation:

-

Confirm the absence of CCDC28B protein in the knockout clones by Western blotting.

-

Analyze the functional consequences of the knockout, such as changes in cilia length or mTORC2 signaling.

-

References

- 1. The Bardet-Biedl syndrome-related protein CCDC28B modulates mTORC2 function and interacts with SIN1 to control cilia length independently of the mTOR complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Characterization of CCDC28B reveals its role in ciliogenesis and provides insight to understand its modifier effect on Bardet-Biedl syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A CVID-associated variant in the ciliogenesis protein CCDC28B disrupts immune synapse assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation and characterization of Ccdc28b mutant mice links the Bardet-Biedl associated gene with mild social behavioral phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Bardet–Biedl syndrome-related protein CCDC28B modulates mTORC2 function and interacts with SIN1 to control cilia length independently of the mTOR complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCDC28B protein expression summary - The Human Protein Atlas [proteinatlas.org]

Methodological & Application

Application Notes and Protocols for Utilizing TC AC 28 in ChIP-seq Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC AC 28 is a potent and selective high-affinity ligand for the bromodomain and extra-terminal domain (BET) family of proteins, with a notable preference for the second bromodomain (BD2) of BRD2.[1] As an epigenetic reader, BRD2 plays a crucial role in transcriptional regulation by recognizing acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci. The targeted inhibition of BRD2 by this compound offers a powerful tool to investigate the specific functions of this protein in gene regulation and disease, making it a valuable chemical probe for drug development and academic research.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a robust method to identify the genome-wide binding sites of a protein of interest. The application of this compound in a ChIP-seq workflow allows for the precise mapping of BRD2-occupied genomic regions and the elucidation of how this occupancy is altered upon selective inhibition. These application notes provide a comprehensive guide and detailed protocols for the effective use of this compound in BRD2 ChIP-seq experiments.

Signaling Pathway of BRD2-Mediated Transcription

BRD2 is a key transcriptional co-activator. It binds to acetylated histones, particularly at promoter and enhancer regions, through its tandem bromodomains. This interaction facilitates the recruitment of essential components of the transcriptional machinery, such as transcription factors (e.g., E2F1) and RNA Polymerase II, to initiate and elongate transcription of target genes, including those involved in cell cycle progression like Cyclin A.[2][3][4] this compound, by selectively binding to the bromodomains of BRD2, competitively inhibits its interaction with acetylated chromatin, leading to the displacement of BRD2 from its target gene promoters and a subsequent downregulation of their expression.

References

- 1. Brd2 (D89B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 2. The C-terminal domain of Brd2 is important for chromatin interaction and regulation of transcription and alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain analysis of Brd2-dependent transcriptional activation of cyclin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Transcription Complexes that Contain the Double Bromodomain Protein Brd2 and Chromatin Remodeling Machines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TC AC 28 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC AC 28 is a potent and selective small molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, with a high affinity for the second bromodomain (BD2) of BRD2. As epigenetic readers, BET proteins play a critical role in the transcriptional regulation of key oncogenes, most notably c-Myc. By competitively binding to the acetyl-lysine binding pockets of bromodomains, BET inhibitors like this compound can displace these proteins from chromatin, leading to the suppression of target gene expression and subsequent anti-proliferative effects in various cancer models.

These application notes provide a comprehensive overview of the recommended dosage and administration of BET bromodomain inhibitors in mouse models, using the well-characterized compound (+)-JQ1 as a foundational reference due to the current lack of specific in vivo data for this compound. The provided protocols and data are intended to serve as a starting point for designing and conducting preclinical in vivo studies with this compound. It is crucial to note that optimization of dosing, formulation, and administration route for this compound in specific mouse models is essential and should be determined empirically.

Data Presentation: Dosage and Administration of a Representative BET Inhibitor ((+)-JQ1)

The following tables summarize quantitative data for the widely studied BET inhibitor, (+)-JQ1, which can be used as a reference for initiating in vivo studies with this compound.

Table 1: Recommended Dosage of (+)-JQ1 in Mouse Models

| Parameter | Recommended Range | Notes |

| Dosage | 25 - 50 mg/kg | Dose-dependent effects on tumor growth and target gene expression have been observed. The optimal dose for this compound may vary. |

| Frequency | Daily | Continuous daily administration is common for maintaining therapeutic concentrations. |

| Route of Administration | Intraperitoneal (IP) Injection | IP injection is the most commonly reported route for (+)-JQ1, offering good bioavailability. |

Table 2: Formulation of (+)-JQ1 for In Vivo Studies

| Component | Concentration/Solvent | Purpose |

| (+)-JQ1 | 5 - 10 mg/mL | Active Pharmaceutical Ingredient. |

| Vehicle | 10% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water or PBS | Solubilizing agent to improve the aqueous solubility of the compound. |

| Alternative Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | A common co-solvent system for poorly soluble compounds. |

Experimental Protocols

Protocol 1: Preparation of a BET Inhibitor Formulation for Intraperitoneal Injection

This protocol describes the preparation of a formulation suitable for intraperitoneal injection in mice, based on common practices for BET inhibitors like (+)-JQ1.

Materials:

-

This compound (or other BET inhibitor) powder

-